N-(2-bromo-4,5-dimethylphenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide
Overview
Description
Synthesis Analysis
The synthesis of complex molecules similar to "N-(2-bromo-4,5-dimethylphenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide" often involves multiple steps, including the formation of intermediate compounds and the use of various reagents to introduce specific functional groups. For example, the synthesis of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives, which share some structural similarities, involves established by MS, IR, CHN, and 1H NMR spectral data (Wang et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds is crucial in determining their chemical behavior and potential applications. Advanced analytical techniques, such as X-ray crystallography, NMR spectroscopy, and mass spectrometry, are often employed to elucidate the detailed structure. For instance, the crystal structure analysis of a related compound, 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione, provided insights into its molecular conformation and intermolecular interactions, which are essential for understanding the compound's chemical properties (Xue et al., 2008).
Chemical Reactions and Properties
The chemical reactivity and properties of such complex molecules depend significantly on their functional groups and overall molecular structure. These compounds can undergo various chemical reactions, including cycloadditions, substitutions, and condensations, leading to a wide range of derivatives with diverse chemical properties. For example, the 1,3-dipolar cycloaddition reactions in heterocyclic synthesis have been explored to generate novel compounds with potential biological activities (Hunnur et al., 2005).
Scientific Research Applications
Heterocyclic Synthesis
Thiourea-acetamides are key in heterocyclic synthesis, especially in one-pot cascade reactions. A study by Schmeyers and Kaupp (2002) highlights how thioureido-acetamides are utilized for synthesizing various heterocyclic compounds, such as 2-iminothiazoles, thioparabanic acids, and 5,5-diaryl-thiohydantoins. This process demonstrates excellent atom economy and provides new access to important heterocycles, which are crucial in pharmaceuticals and agrochemicals (Schmeyers & Kaupp, 2002).
Cycloaddition Reactions
Hunnur, Latthe, and Badami (2005) investigated the role of thiourea and thioacetamide in cycloaddition reactions. They found that these compounds, when reacting with other chemicals like DMAD, can lead to the formation of various thiazole derivatives. This research contributes to the field of heterocyclic chemistry, where such reactions are fundamental for creating complex molecules for medicinal chemistry applications (Hunnur, Latthe, & Badami, 2005).
Cholinesterase Inhibition Studies
A 2020 study by Riaz et al. focused on synthesizing N-aryl derivatives of acetamide-related compounds and evaluating their potential as cholinesterase inhibitors. These compounds demonstrated moderate to good activities against acetylcholinesterase and butyrylcholinesterase, enzymes crucial in neuroscience and pharmacology. The study's molecular docking results provide insights into the binding interactions of these compounds, relevant for therapeutic applications (Riaz et al., 2020).
Antibacterial and Lipoxygenase Activity
Rasool et al. (2016) synthesized molecules bearing thioureido-acetamide and evaluated their antibiotic and lipoxygenase inhibitory activities. This study suggests potential applications in developing new antibacterial agents and lipoxygenase inhibitors, which are significant in treating inflammation and certain types of cancer (Rasool et al., 2016).
properties
IUPAC Name |
N-(2-bromo-4,5-dimethylphenyl)-2-[[5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27BrN4O2S/c1-6-28-21(12-30-18-8-14(2)7-15(3)9-18)26-27-23(28)31-13-22(29)25-20-11-17(5)16(4)10-19(20)24/h7-11H,6,12-13H2,1-5H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWSEFBZCSLCPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C(=C2)C)C)Br)COC3=CC(=CC(=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27BrN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4,5-dimethylphenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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